Propan-2-yl 6-(2-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

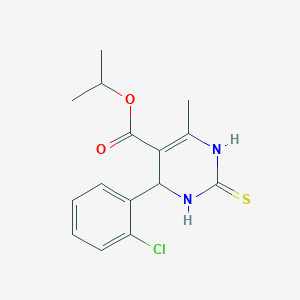

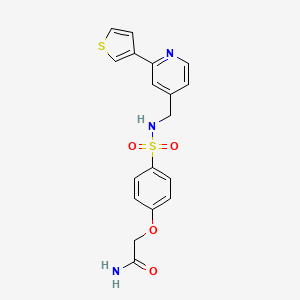

This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thiamine, uracil, thymine, cytosine, and others . It contains a propan-2-yl (isopropyl) group, a 2-chlorophenyl group, a methyl group, and a sulfanyl group attached to the pyrimidine ring .

Molecular Structure Analysis

The compound has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various substituents including a propan-2-yl group, a 2-chlorophenyl group, a methyl group, and a sulfanyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the various functional groups present in the molecule. For instance, the sulfanyl group might be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfanyl group might make the compound polar and therefore soluble in polar solvents .Scientific Research Applications

Structural Characterization and Inhibitory Potential

- Structural insights into dihydropyrimidine derivatives have shown their potential as inhibitors of the dihydrofolate reductase (DHFR) enzyme, a target for anticancer and antimicrobial therapies. X-ray diffraction analysis revealed specific crystalline conformations and interactions indicative of their inhibitory capabilities [Al-Wahaibi et al., 2021].

Cytotoxic Activity

- Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds showed selective cytotoxicity, suggesting their potential use in cancer treatment [Stolarczyk et al., 2018].

Antifilarial Agents

- A series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines were synthesized and evaluated for their antifilarial activity, showing promise as new class agents for treating filarial infections [Singh et al., 2008].

Synthesis and Biological Applications

- Dihydropyrimidine derivatives have been explored for their synthesis methodologies and potential biological applications, including as antiviral and anticancer agents. These studies highlight the versatility of dihydropyrimidine scaffolds in medicinal chemistry [Rozentsveig et al., 2022; Wanare, 2022].

Molecular Docking Studies

- Molecular docking studies have been conducted to assess the interaction of synthesized compounds with biological targets, further elucidating their mechanism of action and optimizing them for higher efficacy in drug development [Katariya et al., 2021].

Mechanism of Action

Target of Action

Many compounds target specific proteins or enzymes in the body. These targets are often key components in biological pathways, and their modulation can lead to therapeutic effects .

Mode of Action

The compound may bind to its target, altering its function. This could inhibit or enhance the target’s activity, depending on the nature of the compound and the target .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. This could lead to changes in cellular function, metabolism, or signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed in the body .

Result of Action

The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to systemic effects on the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

propan-2-yl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-8(2)20-14(19)12-9(3)17-15(21)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWQQZVXLUUARD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)